Medermycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件

ラクトキノマイシンは、オキサ-ピクテット-スペングラー反応、ハウザー-クラウス環化、様々なマイケル付加を含むいくつかの方法で合成することができます . これらの方法は、特徴的なナフト[2,3-c]ピラン-5,10-ジオン環系を形成する複雑な有機反応を含みます。

工業生産方法

ラクトキノマイシンの工業生産は、通常、特定の微生物株を用いた発酵プロセスによって行われます。これらの微生物は、ラクトキノマイシンの収量を最大限に引き出すために、制御された条件下で培養されます。 その後、化合物は標準的な生化学技術を用いて抽出および精製されます .

化学反応の分析

Biosynthetic Pathway and Enzymatic Modifications

The biosynthesis of medermycin involves a polyketide synthase (PKS) pathway with critical enzymatic steps :

| Step | Reaction Type | Enzyme/Process | Key Intermediate |

|---|---|---|---|

| 1 | Polyketide formation | PKS assembly | Octaketide bicyclic structure |

| 2 | Ketoreduction | Ketoreductase (Med-ORF12) | (S)-DNPA |

| 3 | Cyclization/Dehydration | Non-enzymatic | 6-Deoxy-dihydrokalafungin (DDHK) |

| 4 | Glycosylation | Glycosyltransferase | This compound (final product) |

-

Med-ORF12 knockout studies confirmed its role in ketoreduction, as mutants failed to produce this compound .

-

DDHK serves as a precursor for further redox modifications to form dihydrokalafungin (DHK) and kalafungin (KAL) .

Nonenzymatic Chimeric Product Formation

This compound undergoes spontaneous reactions with microbial metabolites to form structurally complex chimeric derivatives :

Key Reaction Pathways

-

Solvent dependence : DMSO/PBS buffer (1:10) optimized for biomimetic reactions .

-

Structural validation : HMBC correlations and HRESIMS confirmed connectivity in products like chithis compound A (m/z 746.2798 [M + H]⁺) .

Semisynthetic Modifications

This compound’s scaffold has been chemically modified to enhance bioactivity or study structure-activity relationships:

Antibacterial Activity of Derivatives

Synthetic chimeric derivatives exhibit enhanced activity against resistant pathogens :

| Compound | Target Pathogens | MIC (μg/mL) |

|---|---|---|

| Chithis compound L | MRSA, MRSE | 0.5–1.0 |

| Sekgranaticin B | S. aureus | 0.25 |

Reaction Optimization Insights

-

pH sensitivity : Reactions in weakly basic conditions (pH 7.5–8.2) favor hemiketalization .

-

Substrate scope : this compound reacts with diverse nucleophiles (e.g., naphthols, coumarins) to yield analogs like chimedermycins I–N .

This synthesis-driven approach highlights this compound’s versatility as a platform for antibiotic development, bridging natural biosynthesis and synthetic chemistry.

科学的研究の応用

Antibacterial Applications

Medermycin exhibits significant antibacterial properties, particularly against various strains of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Recent studies have demonstrated that this compound and its derivatives can effectively inhibit bacterial growth through multiple mechanisms.

Recent Developments

Recent advancements have included the synthesis of chimeric this compound-type natural products, which have shown enhanced antibacterial activity compared to the parent compound. These new derivatives exhibit potent effects against MRSA and other resistant strains, paving the way for potential clinical applications .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects, particularly in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Inhibition of Pro-inflammatory Cytokines

A study highlighted that this compound significantly reduces the expression and production of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in human synovial fibroblasts when stimulated with TNFα. The treatment with this compound resulted in decreased inflammatory responses, suggesting its potential use in managing inflammatory diseases .

Mechanistic Insights

The anti-inflammatory action is believed to involve the inhibition of the NFκB signaling pathway, which plays a crucial role in mediating inflammatory responses. This compound's ability to modulate this pathway underscores its therapeutic potential beyond antibacterial applications .

Cancer Research Applications

Emerging studies suggest that this compound may have applications in oncology due to its cytotoxic effects on cancer cells.

Cytotoxicity Against Tumor Cells

Research indicates that this compound can induce apoptosis in specific cancer cell lines, thereby reducing tumor growth. The compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy .

Preclinical Studies

Preclinical studies are underway to evaluate the efficacy of this compound as an adjunct therapy in combination with existing chemotherapeutic agents. These studies aim to enhance therapeutic outcomes while minimizing side effects associated with conventional cancer treatments .

Potential in Drug Development

This compound serves as a lead compound for drug development due to its unique structure and biological activity.

Natural Product Derivatives

The exploration of natural product derivatives has led to the identification of novel compounds with improved pharmacological profiles. The structural modifications of this compound are being studied to enhance its efficacy and reduce toxicity .

Clinical Trials and Future Directions

Ongoing research focuses on advancing this compound-derived compounds into clinical trials, assessing their safety and effectiveness in treating various infectious diseases and inflammatory conditions .

Case Studies and Research Findings

作用機序

ラクトキノマイシンは、主にAKT/PKBシグナル伝達経路を阻害することによって効果を発揮します。 この阻害は、ラクトキノマイシンがAKTの活性化ループにある重要なシステイン残基に結合することにより、その触媒活性を阻害することで起こります . このメカニズムは、癌細胞の生存と増殖に不可欠な細胞プロセスを阻害します。

類似化合物との比較

ラクトキノマイシンは、カラフンギン、フレノリシンB、メトキシフレノリシンBなどの化合物を含むピラノンナフトキノンファミリーに属しています . これらの化合物は、類似のナフトキノンコアを共有していますが、側鎖と官能基が異なります。 ラクトキノマイシンは、他の関連化合物ではそれほど顕著ではない、AKT/PKB経路に対する特異的な阻害作用によってユニークです .

類似化合物

- カラフンギン

- フレノリシンB

- メトキシフレノリシンB

- デオキシフレノリシン

生物活性

Medermycin is a polyketide antibiotic produced by various species of the Streptomyces genus, particularly Streptomyces violaceoruber. It is notable for its potent antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of this compound, exploring its mechanisms, structural characteristics, and therapeutic potential.

Antibacterial Properties

This compound exhibits significant antibacterial activity primarily against Gram-positive pathogens. Recent studies have demonstrated its effectiveness against various resistant strains, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) . The compound's mechanism of action involves interference with bacterial cell wall synthesis, which is crucial for maintaining the integrity of the bacterial cell .

Efficacy Against Resistant Strains

A comparative analysis of this compound and its derivatives revealed that synthetic analogs, such as chimedermycins L and M, show enhanced antibacterial properties. These compounds were synthesized through innovative nonenzymatic reactions, leading to complex polycyclic structures that retain the core antibacterial efficacy of this compound .

| Compound | Activity Against MRSA | Activity Against Other Strains |

|---|---|---|

| This compound | Yes | Yes |

| Chimedermycins L & M | Yes | Yes |

| Sekgranaticin B | Yes | Yes |

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been found to inhibit inflammatory responses in human synovial fibroblasts. A study indicated that treatment with this compound reduced the expression of numerous pro-inflammatory genes activated by TNFα, suggesting a potential role in managing inflammatory conditions such as osteoarthritis .

Cytotoxicity and Safety Profile

Cytotoxicity assays conducted on human cell lines (HeLa and lung epithelial cells) showed that this compound exhibits low toxicity at therapeutic concentrations. This safety profile is essential for its potential use in clinical settings .

Structural Insights

This compound's structure is characterized by a complex polyketide framework. The biosynthetic gene cluster responsible for its production has been identified and studied extensively. It contains multiple open reading frames that encode enzymes involved in the synthesis of the antibiotic . The structural complexity allows for modifications that can enhance its biological activity.

Biosynthesis

The biosynthesis of this compound involves several key enzymatic steps, followed by nonenzymatic reactions that lead to the formation of chimeric derivatives. This unique biosynthetic pathway not only contributes to the diversity of this compound derivatives but also offers insights into developing new antibiotics through synthetic biology approaches .

Clinical Applications

- Treatment of Infections : this compound has shown promise in treating infections caused by resistant strains. Clinical trials are necessary to evaluate its efficacy in real-world settings.

- Inflammatory Disorders : Its ability to modulate inflammatory responses opens avenues for research into its use in treating conditions like rheumatoid arthritis.

Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its antibacterial activity and reduce resistance development. For instance, chimeric compounds derived from this compound have been shown to possess superior activity against MRSA compared to the parent compound .

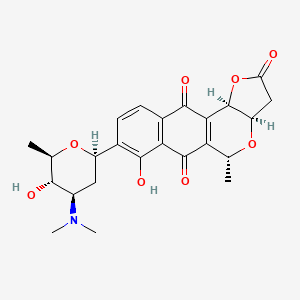

特性

CAS番号 |

60227-09-0 |

|---|---|

分子式 |

C24H27NO8 |

分子量 |

457.5 g/mol |

IUPAC名 |

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1 |

InChIキー |

NYJGMJFBEVSQNN-CNRHASOASA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

異性体SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O |

正規SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。